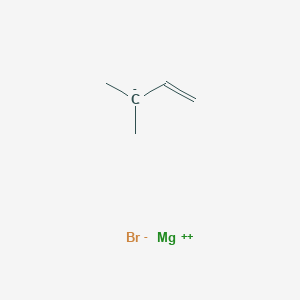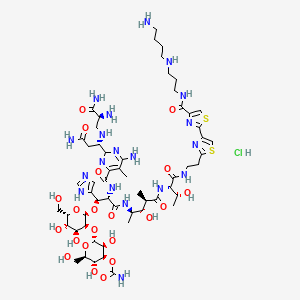
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is a complex organic compound that features a naphthalene ring substituted with a methoxy group, a propyl chain, and a piperazine ring substituted with a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 6-methoxy-2-naphthalene, is first prepared or obtained.
Attachment of the Propyl Chain: The 6-methoxy-2-naphthalene is then subjected to a Friedel-Crafts alkylation reaction to introduce the propyl group at the 2-position.
Formation of the Piperazine Ring: The propyl-substituted naphthalene derivative is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Introduction of the Trifluoroacetyl Group: Finally, the piperazine derivative is treated with trifluoroacetic anhydride to introduce the trifluoroacetyl group at the 4-position of the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-naphthalenyl derivative.
Reduction: Formation of 4-hydroxy-piperazine derivative.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine involves its interaction with specific molecular targets. The methoxy-naphthalene moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The trifluoroacetyl group may enhance the compound’s binding affinity through electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methoxy-2-naphthyl)ethylisocyanid
- 2-Methoxynaphthalene
- 1-(6-Methoxy-2-naphthalenyl)-1-heptanone
Uniqueness
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is unique due to the presence of both a trifluoroacetyl group and a piperazine ring, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
72278-80-9 |
|---|---|
Molecular Formula |
C20H23F3N2O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-[2-(6-methoxynaphthalen-2-yl)propyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23F3N2O2/c1-14(13-24-7-9-25(10-8-24)19(26)20(21,22)23)15-3-4-17-12-18(27-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3 |
InChI Key |
LWAKZHFREXVCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C(F)(F)F)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


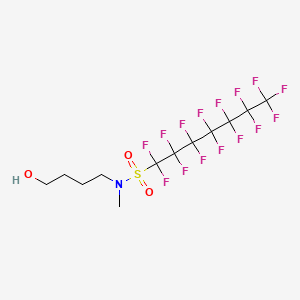
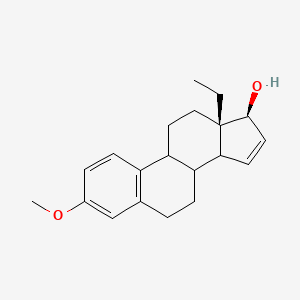
![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
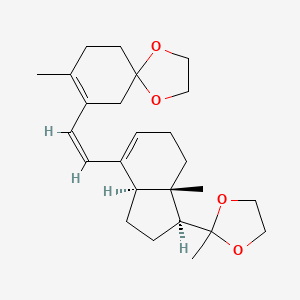
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
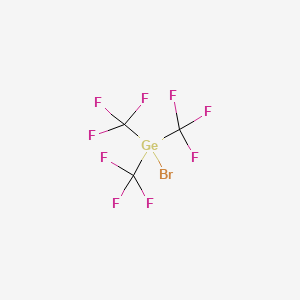
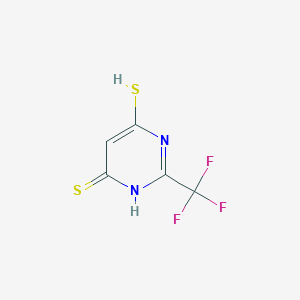
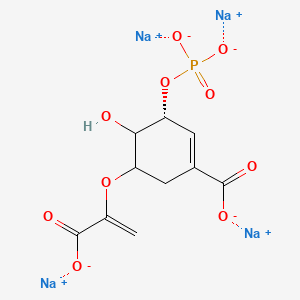
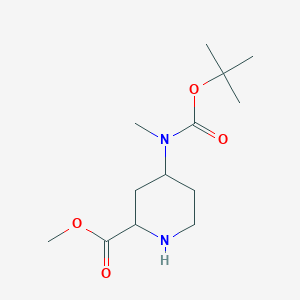
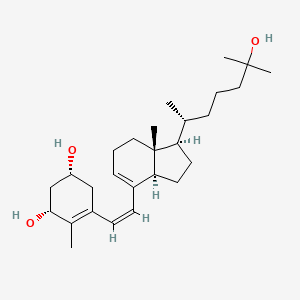

![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
